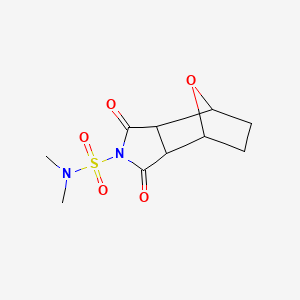
4-Butyl-3-(phenylsulfanyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-3-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a butyl group attached to the fourth carbon, a phenylsulfanyl group attached to the third carbon, and an oxolan-2-one ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3-(phenylsulfanyl)oxolan-2-one typically involves the reaction of a butyl-substituted oxirane with a phenylthiol under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring and subsequent formation of the oxolan-2-one structure. Common reagents used in this synthesis include butyl oxirane, phenylthiol, and a suitable acid or base catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
4-Butyl-3-(phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolan-2-one ring can be reduced to form the corresponding diol.
Substitution: The butyl and phenylsulfanyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Butyl-3-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Butyl-3-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The oxolan-2-one ring structure may also play a role in its binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
4-Butyl-3-(methylsulfanyl)oxolan-2-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
4-Butyl-3-(phenylsulfanyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolan-2-one ring.
Uniqueness
4-Butyl-3-(phenylsulfanyl)oxolan-2-one is unique due to the presence of both a butyl group and a phenylsulfanyl group attached to the oxolan-2-one ring
属性
CAS 编号 |
54145-00-5 |
|---|---|
分子式 |
C14H18O2S |
分子量 |
250.36 g/mol |
IUPAC 名称 |
4-butyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C14H18O2S/c1-2-3-7-11-10-16-14(15)13(11)17-12-8-5-4-6-9-12/h4-6,8-9,11,13H,2-3,7,10H2,1H3 |
InChI 键 |
PVONFWOFUIZNLW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1COC(=O)C1SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


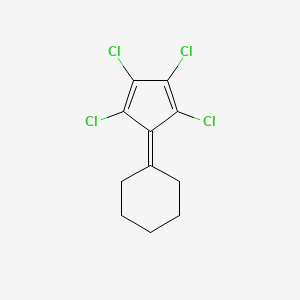
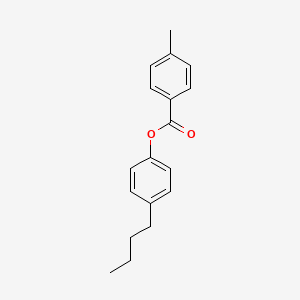
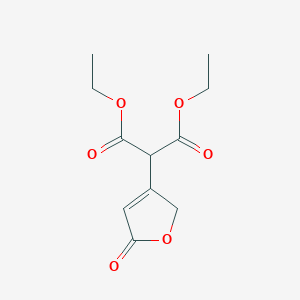
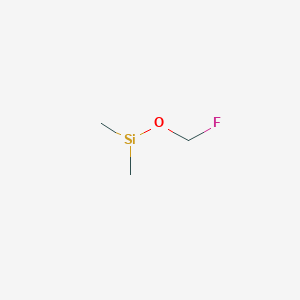
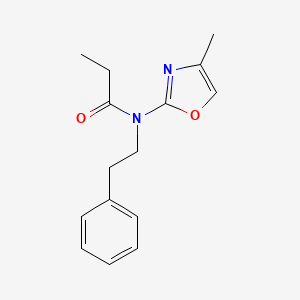
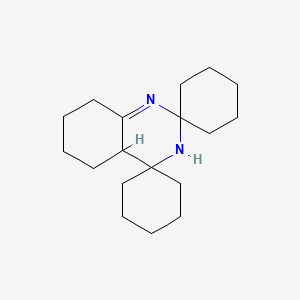
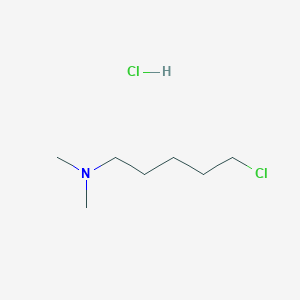


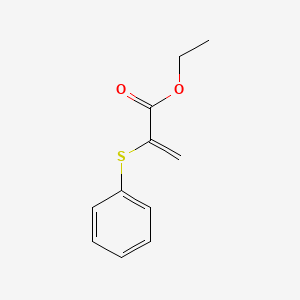
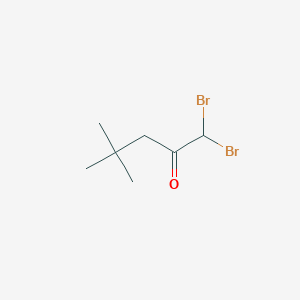
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)

